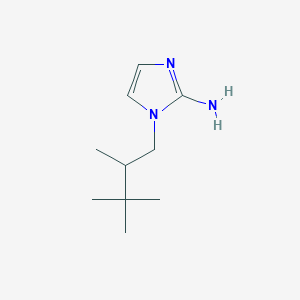

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-(2,3,3-trimethylbutyl)imidazol-2-amine |

InChI |

InChI=1S/C10H19N3/c1-8(10(2,3)4)7-13-6-5-12-9(13)11/h5-6,8H,7H2,1-4H3,(H2,11,12) |

InChI Key |

KXJAUFFLVSYXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CN=C1N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

- Starting from a suitable propargylic urea, the reaction proceeds through deprotonation of the urea proton by BEMP, generating a reactive intermediate.

- Intramolecular cyclization occurs via nucleophilic attack, forming the imidazole ring.

- The process is typically conducted under mild conditions (room temperature, inert solvent), ensuring high selectivity and yield.

Representative Data

Note: The yields are highly dependent on substrate structure and reaction conditions. The process allows for the incorporation of various substituents at the imidazole ring, including the 2,3,3-trimethylbutyl group, through appropriate precursor design.

Direct Cyclization from Propargylic Amines and Isocyanates

Another efficient route involves the one-pot synthesis from propargylic amines and aryl or alkyl isocyanates, catalyzed by bases such as BEMP or other organic bases.

Reaction Mechanism

- The propargylic amine reacts with phenyl isocyanate to form a carbamoyl intermediate.

- Intramolecular cyclization under mild conditions yields imidazoles directly.

- This method is advantageous due to its operational simplicity and high yields.

Research Findings

| Step | Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Propargylic amine + phenyl isocyanate | BEMP (5 mol%) | Room temp, 1 min | Quantitative |

This approach has been successfully applied to synthesize various substituted imidazoles, including derivatives with bulky alkyl groups like 2,3,3-trimethylbutyl.

Catalytic Hydroamidation of Propargylic Ureas

Recent advances have utilized organocatalysts, such as BEMP, to facilitate hydroamidation of propargylic ureas, leading to imidazolidin-2-ones and imidazol-2-ones, which serve as precursors to the target compound.

Reaction Conditions

- Catalyst: BEMP (5 mol%)

- Solvent: Acetonitrile

- Temperature: Room temperature

- Reaction time: 1-2 hours

Key Findings

- The mechanism involves proton abstraction followed by cyclization.

- Yields are often above 90%, with the possibility of further functionalization to introduce the 2,3,3-trimethylbutyl group.

Summary of Key Reaction Parameters

Notes and Considerations

- The choice of precursor significantly influences the final yield and purity.

- Protecting groups may be necessary during multi-step syntheses to prevent side reactions.

- Post-synthetic modifications such as alkylation are crucial for introducing the 2,3,3-trimethylbutyl substituent.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The branched alkyl chain may also play a role in modulating the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine, highlighting differences in substituents, synthesis pathways, yields, and biological activities.

Structural and Functional Differences

The pyridin-2-ylmethyl substituent in introduces aromaticity and hydrogen-bonding capacity, critical for 5-HT6 receptor affinity. The 2,3,3-trimethylbutyl group in the target compound is bulkier, likely increasing steric hindrance and altering receptor-binding kinetics compared to smaller substituents.

Synthetic Accessibility: Alkylation reactions (e.g., ) typically yield 47–73%, while oxidative heterodimerization methods (e.g., ) suffer from low yields (<10%), highlighting challenges in scalability.

Biological Relevance: Receptor Modulation: Pyridinylmethyl analogs (e.g., ) exhibit high 5-HT6 receptor selectivity, whereas arylideneamino derivatives (e.g., ) target platelet aggregation pathways. Enzyme Inhibition: Fluorobenzyl-indazolyl derivatives (e.g., ) show potent ALK5 inhibition, suggesting that the target compound’s activity could be tuned via analogous substitutions.

Physicochemical Properties

Biological Activity

1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Imidazole derivatives have been widely studied for their therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a branched alkyl group, which may influence its biological activity. The presence of the imidazole moiety is significant as it is known to participate in various biochemical interactions.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with similar structures to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes .

Neuroprotective Effects

Imidazole compounds have also been investigated for their neuroprotective effects. Specifically, they may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This property suggests that this compound could be beneficial in treating neurodegenerative disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives has been documented. These compounds can modulate inflammatory pathways, reducing cytokine production and promoting cell survival in inflammatory conditions. This activity is particularly relevant in diseases characterized by chronic inflammation .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Tested antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at concentrations of 50 µg/mL |

| Study B | Evaluated neuroprotective effects in a mouse model of Alzheimer's | Reduced amyloid plaq |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine?

The synthesis of imidazole derivatives typically involves multi-step reactions under controlled conditions. For analogous compounds, refluxing ethanol with stoichiometric equivalents of precursors (e.g., amines and carbonyl compounds) is common, followed by crystallization for purification . Key parameters include temperature (60–80°C), solvent polarity, and pH control to minimize side reactions. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For crystalline derivatives, X-ray diffraction provides unambiguous structural validation .

Q. How does the compound’s solubility and stability vary across solvents, and what precautions are necessary for storage?

Imidazole derivatives often exhibit polar solubility (e.g., in DMSO, ethanol) but limited solubility in non-polar solvents. Stability tests under varying temperatures (4°C to 40°C) and pH (3–9) are recommended. Long-term storage at -20°C in inert atmospheres (argon/nitrogen) prevents oxidation .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactive sites in this compound?

DFT calculations (e.g., B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These guide hypotheses about nucleophilic/electrophilic regions and degradation pathways . Exact exchange terms in functionals improve thermochemical accuracy for imidazole systems .

Q. What methodologies resolve contradictions in sorption-desorption data across different soil types?

Batch equilibration studies with Freundlich isotherm modeling (log Kf and 1/n values) quantify soil-specific sorption. Discrepancies arise from soil organic carbon content, clay mineralogy, and pH. Normalizing data to soil-specific parameters (e.g., organic carbon-water partitioning coefficients) improves cross-study comparability .

Q. How can crystallographic refinement (e.g., SHELX) address structural ambiguities in X-ray data?

SHELXL refines hydrogen bonding networks and thermal displacement parameters. For imidazole derivatives, anisotropic refinement of nitrogen atoms and restraint of N–H distances (e.g., 0.90 Å) resolve disorder. Twin refinement may be required for non-merohedral twinning .

Q. What experimental and computational strategies identify metabolites or degradation products?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) detects metabolites via fragmentation patterns. Computational metabolomics tools (e.g., BioTransformer) predict Phase I/II transformations, validated by in vitro assays (e.g., liver microsomes) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.